atrial natriuretic factor (5-23)amide atrial natriuretic factor (5-23)amide
Brand Name: Vulcanchem
CAS No.: 119903-19-4
VCID: VC0219416
InChI:
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 0

atrial natriuretic factor (5-23)amide

CAS No.: 119903-19-4

Cat. No.: VC0219416

Molecular Formula: C10H11ClO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

atrial natriuretic factor (5-23)amide - 119903-19-4

Specification

CAS No. 119903-19-4
Molecular Formula C10H11ClO
Molecular Weight 0

Introduction

Structural Characteristics and Properties

Chemical Structure

ANF(5-23)amide preserves the essential disulfide-linked core of the native ANP while having truncations at both the N-terminus and C-terminus. Specifically, it:

  • Contains 19 amino acids (positions 5-23 of the native ANP sequence)

  • Retains the critical disulfide bond between Cys7 and Cys23

  • Has an amide group (NH2) at the C-terminus

  • Includes the Cys7-Phe8 bond, which is a key site for proteolytic degradation

The disulfide bond between Cys7 and Cys23 creates a 17-amino acid ring structure that is essential for biological activity and receptor recognition . This structural feature is conserved among the natriuretic peptide family members and plays a crucial role in their ability to activate membrane-bound guanylyl cyclase receptors.

Comparison with Other ANP Analogs

The truncated nature of ANF(5-23)amide distinguishes it from both the full-length ANP and other ANP fragments. Table 1 provides a comparison between ANF(5-23)amide and related ANP analogs:

Table 1: Comparison of ANF(5-23)amide with Other ANP Analogs

AnalogLength (amino acids)N-terminal residueC-terminal residueHalf-life with thermolysinInitial cleavage site
ANP(1-28)28Ser1Tyr28Not reportedVarious
ANF(5-23)amide19Val5Cys23-NH20.5 minCys7-Phe8 bond
ANF(7-23)amide17Cys7Cys23-NH216 minOther than Cys7-Phe8 bond

This comparison highlights significant differences in metabolic stability between the analogs, with ANF(5-23)amide demonstrating considerably faster degradation by thermolysin than ANF(7-23)amide .

Metabolic Stability and Degradation

One of the most thoroughly investigated aspects of ANF(5-23)amide is its metabolic stability, particularly its susceptibility to enzymatic degradation. Research utilizing high-performance liquid chromatography and fast atom bombardment mass spectrometry has provided valuable insights into how this ANP fragment undergoes proteolytic processing.

Enzymatic Degradation

Studies on the in vitro degradation of ANF(5-23)amide by the endopeptidase thermolysin have revealed:

  • ANF(5-23)amide has a half-life of approximately 0.5 minutes when exposed to thermolysin

  • The primary site of initial hydrolysis is the Cys7-Phe8 bond

  • This rapid degradation contrasts sharply with the more stable ANF(7-23)amide, which has a half-life of approximately 16 minutes under the same conditions

These findings suggest that the presence of residues 5 and 6 (presumably Val-Gln) significantly influences the accessibility or susceptibility of the Cys7-Phe8 bond to enzymatic cleavage, highlighting the importance of N-terminal residues in determining metabolic stability .

Structure-Stability Relationship

Research comparing ANF(5-23)amide with ANF(7-23)amide has provided valuable insights into structure-stability relationships within the ANP molecule. The significantly longer half-life of ANF(7-23)amide (16 minutes vs. 0.5 minutes) suggests that removing the first six residues from the N-terminus of ANP may confer improved stability toward endopeptidase-mediated core hydrolysis .

This observation has important implications for the design of synthetic ANP analogs with enhanced stability. The findings suggest that strategic modifications of the N-terminal region could potentially yield peptides with improved resistance to enzymatic degradation while maintaining biological activity .

Table 2: Metabolic Stability Parameters of ANF(5-23)amide

ParameterValueMethodReference
Half-life with thermolysin0.5 minHPLC & mass spectrometry
Primary cleavage siteCys7-Phe8 bondHPLC & mass spectrometry
Relative stability compared to ANF(7-23)amide32-fold less stableComparative enzymatic digestion

Molecular Interactions and Receptor Binding

Signaling Mechanism

The general signaling mechanism for ANP involves binding to NPR-A, which triggers a conformational change in the receptor, particularly a rotation in the juxtamembrane region . This conformational change activates the intracellular guanylyl cyclase domain, leading to increased production of cyclic guanosine monophosphate (cGMP), which mediates the biological effects of ANP .

As ANF(5-23)amide contains the essential structural elements for receptor binding, it likely activates similar signaling pathways, though potentially with different efficacy compared to the full-length hormone.

Research Applications and Significance

ANF(5-23)amide serves as a valuable research tool for investigating structure-activity relationships and degradation mechanisms of ANP. Its specific structural features make it particularly useful for:

  • Studying the role of the disulfide-linked core in ANP bioactivity

  • Investigating proteolytic processing of natriuretic peptides

  • Developing more stable ANP analogs with improved pharmacokinetic properties

  • Examining the minimal structural requirements for receptor activation

Research with ANF(5-23)amide has contributed significantly to our understanding of how structural modifications affect the stability and activity of natriuretic peptides. The finding that ANF(7-23)amide demonstrates substantially improved stability compared to ANF(5-23)amide suggests potential strategies for developing more stable ANP analogs .

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